molecular formula C12H7ClFNO2 B12933719 3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid

3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid

Katalognummer: B12933719
Molekulargewicht: 251.64 g/mol
InChI-Schlüssel: ISYOZUGCNDZFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H7ClFNO2 It is a derivative of benzoic acid, featuring a chloro and a fluoropyridinyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid typically involves the coupling of 3-chlorobenzoic acid with 2-fluoropyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids. The reaction is carried out in the presence of a base, such as cesium carbonate, and a solvent like 1,4-dioxane, under elevated temperatures (around 120°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-2-fluoropyridin-4-ylboronic acid
  • 4-(3-fluoropyridin-2-yl)benzoic acid
  • 3-Chloro-2-fluoropyridine

Uniqueness

3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C12H7ClFNO2

Molekulargewicht

251.64 g/mol

IUPAC-Name

3-chloro-4-(2-fluoropyridin-4-yl)benzoic acid

InChI

InChI=1S/C12H7ClFNO2/c13-10-5-8(12(16)17)1-2-9(10)7-3-4-15-11(14)6-7/h1-6H,(H,16,17)

InChI-Schlüssel

ISYOZUGCNDZFAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=CC(=NC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.